Technical Whitepaper: 1-(m-Iodophenyl)-2-propylamine Hydrochloride (3-IA) – Chemical Properties, Synthesis, and Pharmacodynamics
Technical Whitepaper: 1-(m-Iodophenyl)-2-propylamine Hydrochloride (3-IA) – Chemical Properties, Synthesis, and Pharmacodynamics
Executive Summary
1-(m-Iodophenyl)-2-propylamine hydrochloride, commonly known as 3-Iodoamphetamine (3-IA) or m-IA , is a halogenated amphetamine derivative featuring an iodine atom at the meta position of the phenyl ring[1]. While its para-substituted analog (4-Iodoamphetamine, pIA) has been extensively studied as a selective serotonin releasing agent (SSRA) and neurotoxin[2], the meta-substituted 3-IA remains primarily utilized as a specialized biochemical reagent and forensic analytical standard[1][3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structure-activity relationships (SAR), synthetic pathways, and validated analytical protocols.
Chemical Identity & Physicochemical Properties
Understanding the baseline physicochemical properties of 3-IA is critical for predicting its pharmacokinetics, solubility in biological assays, and behavior during chromatographic separation. The bulky, highly lipophilic iodine atom significantly alters the partition coefficient (LogP) compared to unsubstituted amphetamine.
Table 1: Chemical and Physical Data Summary
| Property | Value / Description |
| IUPAC Name | 1-(3-iodophenyl)propan-2-amine hydrochloride[4] |
| CAS Registry Number | 20110-56-9 (HCl salt) / 20110-28-5 (Free base)[1][4] |
| Molecular Formula | C₉H₁₂IN • HCl[1] |
| Molecular Weight | 297.6 g/mol (HCl salt) / 261.10 g/mol (Free base)[1][4] |
| SMILES (Free Base) | CC(CC1=CC(=CC=C1)I)N[4] |
| UV/Vis Absorbance (λmax) | 231 nm[1] |
| Solubility Profile | DMF: 25 mg/mL DMSO: 20 mg/mL Ethanol: 30 mg/mL PBS (pH 7.2): 10 mg/mL[1] |
| Formulation | Crystalline solid[1] |
Pharmacodynamics & Structure-Activity Relationship (SAR)
The Role of Meta-Halogenation in Transporter Selectivity
The pharmacological profile of substituted amphetamines is heavily dictated by the position and electronegativity/size of the ring substituent.
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Para-Substitution: Halogens at the para position (e.g., 4-chloroamphetamine, 4-iodoamphetamine) create a strong steric and electronic fit for the S1 binding pocket of the Serotonin Transporter (SERT). This results in highly selective serotonin release, often accompanied by long-term depletion of brain serotonin and pronounced neurotoxicity[2][5].
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Meta-Substitution: Shifting the bulky iodine atom to the meta position (3-IA) disrupts this strict SERT selectivity. Based on homologous SAR data from 3-chloroamphetamine (3-CA), meta-halogenated amphetamines act as mixed central nervous system stimulants, inducing the release of both serotonin and dopamine [6]. The altered steric bulk allows the molecule to retain affinity for the Dopamine Transporter (DAT) while still interacting with SERT.
Mechanism of Action: Monoamine Release
Like other amphetamine derivatives, 3-IA functions as a substrate-type monoamine releaser rather than a simple reuptake inhibitor. The causality of this mechanism relies on the molecule's ability to hijack the neuron's endogenous transport machinery.
Fig 1. Mechanistic pathway of 3-IA-induced monoamine release via transporter reversal.
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Cellular Entry: 3-IA binds to DAT and SERT and is transported into the presynaptic terminal.
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Vesicular Depletion: Once inside the cytosol, it acts on the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient and forcing monoamines (dopamine and serotonin) into the cytosol.
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Reverse Transport: The massive accumulation of cytosolic monoamines causes DAT and SERT to reverse their conformation, pumping neurotransmitters out into the synaptic cleft in a calcium-independent manner.
Synthesis Methodology
The synthesis of 3-IA is typically achieved via the reductive amination of 3-iodophenylacetone. This method is highly reliable and allows for the specific generation of the primary amine without over-alkylation.
Step-by-Step Reductive Amination Protocol
Note: This protocol is a self-validating system; the formation of the imine intermediate can be monitored via TLC or GC-MS prior to the addition of the reducing agent, ensuring high yield and preventing the waste of the expensive iodine-substituted precursor.
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Imine Formation: Dissolve 1.0 equivalent of 3-iodophenylacetone in anhydrous methanol. Add a 10-fold molar excess of ammonium acetate ( NH4OAc ). Stir the mixture at room temperature for 2 hours to allow the complete formation of the intermediate imine.
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Reduction: Slowly add 1.5 equivalents of sodium cyanoborohydride ( NaBH3CN ) to the reaction vessel. Causality check: NaBH3CN is chosen over NaBH4 because it is stable in slightly acidic conditions and selectively reduces the imine without reducing the ketone starting material.
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Quenching & Extraction: After 24 hours of stirring, quench the reaction with concentrated HCl (to destroy excess cyanoborohydride, venting in a fume hood due to HCN gas generation). Basify the aqueous layer with NaOH to pH > 10, and extract the 3-IA free base using dichloromethane (DCM).
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Salt Formation: Dry the combined organic layers over anhydrous Na2SO4 . Filter and bubble anhydrous HCl gas through the solution (or add ethereal HCl) until the 3-IA hydrochloride salt fully precipitates as a white crystalline solid.
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Purification: Recrystallize the crude product from hot isopropanol/ether to achieve ≥98% purity[1].
Fig 2. Step-by-step synthetic workflow for 1-(m-Iodophenyl)-2-propylamine hydrochloride.
Analytical & Forensic Profiling (GC-MS)
Due to its status as a research chemical and potential designer drug, robust analytical detection methods are required. 3-IA is cataloged in forensic spectral libraries (such as the Cayman Spectral Library)[7]. Because 3-IA is a primary amine, derivatization is strongly recommended to prevent peak tailing and thermal degradation during Gas Chromatography-Mass Spectrometry (GC-MS).
Validated GC-MS Derivatization Protocol
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Sample Preparation: Dissolve 1 mg of 3-IA hydrochloride standard in 1 mL of deionized water. Add 100 μL of 1M NaOH to free-base the compound, followed by extraction into 1 mL of ethyl acetate.
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Internal Standard Addition: Spike the organic layer with 50 ng of Amphetamine-D5 (Internal Standard) to validate extraction efficiency and instrument response.
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Derivatization (HFBA): Transfer 100 μL of the organic extract to a GC vial. Add 50 μL of Heptafluorobutyric anhydride (HFBA). Cap and incubate at 60°C for 30 minutes. Causality check: HFBA reacts with the primary amine to form an amide, drastically increasing volatility and producing highly specific, heavy mass fragments that improve signal-to-noise ratios.
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Evaporation & Reconstitution: Evaporate the derivatized sample to dryness under a gentle stream of nitrogen to remove highly acidic HFBA byproducts (which degrade GC columns). Reconstitute in 100 μL of ethyl acetate.
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Instrumental Analysis: Inject 1 μL into a GC-MS equipped with a DB-5MS column (30 m x 0.25 mm x 0.25 μm).
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Oven Program: 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min).
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Detection: Use 70eV Electron Ionization (EI). Monitor for the molecular ion and the characteristic iodine-retaining fragments (e.g., m/z 217 corresponding to the 3-iodobenzyl cation).
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References
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PubChem. "3-Iodoamphetamine (hydrochloride) - CID 209678." National Center for Biotechnology Information. Available at:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-(3-Iodophenyl)propan-2-amine | C9H12IN | CID 209678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
